molecular formula C14H17NO B11924623 2-Methoxy-6-propylnaphthalen-1-amine

2-Methoxy-6-propylnaphthalen-1-amine

Cat. No.: B11924623
M. Wt: 215.29 g/mol
InChI Key: AWPTXMAEWPMHSM-UHFFFAOYSA-N
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Description

2-Methoxy-6-propylnaphthalen-1-amine is an organic compound with the molecular formula C₁₄H₁₇NO It is a derivative of naphthalene, characterized by a methoxy group at the 2-position and a propyl group at the 6-position, with an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-propylnaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

    Methoxylation: Introduction of a methoxy group at the 2-position of naphthalene. This can be achieved through a reaction with methanol in the presence of a catalyst.

    Propylation: Introduction of a propyl group at the 6-position. This step involves the use of propyl halides in the presence of a base.

    Amination: Introduction of an amine group at the 1-position. This can be done through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

For industrial-scale production, the process may involve:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-propylnaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2-Methoxy-6-propylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-propylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-methoxy-6-propylnaphthalen-1-amine

InChI

InChI=1S/C14H17NO/c1-3-4-10-5-7-12-11(9-10)6-8-13(16-2)14(12)15/h5-9H,3-4,15H2,1-2H3

InChI Key

AWPTXMAEWPMHSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N

Origin of Product

United States

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